(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane
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Overview
Description
(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane is an organic compound with the molecular formula C8H9N3O4S It is characterized by the presence of a dinitrophenyl group attached to an imino-dimethyl-lambda4-sulfane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane typically involves the reaction of 2,4-dinitrophenylhydrazine with dimethyl sulfoxide (DMSO) under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes intramolecular rearrangement to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane has several applications in scientific research:
Chemistry: Used as a reagent for the detection and quantification of carbonyl compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (2,4-Dinitrophenyl)imino-dimethyl-lambda4-sulfane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function and activity of the target molecules. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenol: An organic compound with similar dinitrophenyl functionality, used in explosives and as a pesticide.
2,4-Dinitrophenylhydrazine: A reagent used for the detection of carbonyl compounds.
Properties
CAS No. |
37873-98-6 |
---|---|
Molecular Formula |
C8H9N3O4S |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)imino-dimethyl-λ4-sulfane |
InChI |
InChI=1S/C8H9N3O4S/c1-16(2)9-7-4-3-6(10(12)13)5-8(7)11(14)15/h3-5H,1-2H3 |
InChI Key |
RJNCKRLXEVKKBY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
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